4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate
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Overview
Description
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a furan carboxylate group
Preparation Methods
The synthesis of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-mercaptoaniline with acid chlorides.
Hydrazone Formation: The benzothiazole derivative is then reacted with hydrazine to form the hydrazone linkage.
Coupling with Furan Carboxylate: Finally, the hydrazone is coupled with a furan-2-carboxylate derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using techniques such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its efficacy against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a component in nonlinear optical materials.
Biological Studies: It can be used in molecular docking studies to explore protein-ligand interactions, aiding in the design of new bioactive molecules.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it targets the enzyme DprE1, inhibiting its activity and thereby hindering the synthesis of essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and hydrazone-linked molecules:
1,3-Benzothiazole: A simpler structure lacking the hydrazone and furan carboxylate groups.
Hydrazone Derivatives: Compounds with similar hydrazone linkages but different aromatic or heterocyclic groups.
Furan Carboxylates: Molecules featuring the furan-2-carboxylate moiety but with different substituents.
The uniqueness of 4-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N3O4S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
[4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H15N3O4S/c1-25-17-11-13(8-9-15(17)27-19(24)16-6-4-10-26-16)12-21-23-20-22-14-5-2-3-7-18(14)28-20/h2-12H,1H3,(H,22,23)/b21-12+ |
InChI Key |
SJAAECFTDVHRKX-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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